2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Beschreibung
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide linker. Its core structure includes a bicyclic thieno-pyrimidine ring system substituted with a 2-fluorophenyl group at position 3 and a trifluoromethylphenyl group via the acetamide moiety.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3O2S2/c22-13-6-2-4-8-16(13)28-19(30)18-15(9-10-31-18)27-20(28)32-11-17(29)26-14-7-3-1-5-12(14)21(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPMRVHBXQTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic derivative featuring a thieno[3,2-d]pyrimidine core, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.48 g/mol. Its structure includes a fluorophenyl group and a thioacetamide moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties . In vitro studies have shown that 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide demonstrates effectiveness against various bacterial strains. The proposed mechanism involves the inhibition of specific enzymes critical for microbial growth, potentially targeting pathways such as protein synthesis or cell wall biosynthesis.
Anticancer Activity
The compound has also been evaluated for anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The structure allows for interaction with DNA or RNA synthesis pathways, inhibiting tumor cell proliferation. Further research is needed to elucidate the specific molecular targets involved in its anticancer effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core may interact with enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors associated with disease mechanisms has been suggested.
- Cellular Uptake : The presence of fluorinated groups may enhance cellular uptake and bioavailability.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to other thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenethyl)-2-{[4-oxo-3-(phenylethyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | C24H22ClN3O2S2 | Contains a chlorophenethyl group; higher molecular weight |
| N-(2-chloro-4-fluorophenyl)-2-{(3-methyl-thieno[3,2-d]pyrimidin)}acetamide | C22H17ClFN3O2S | Features a chloro substituent; different substituents on the thienopyrimidine core |
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidines | C12H10N4S | Incorporates a benzimidazole ring; distinct biological activities |
The combination of functional groups in 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide may enhance its biological activity compared to other derivatives.
Case Studies
-
Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones compared to standard antibiotics.
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Results : Inhibition zones ranged from 15 mm to 25 mm depending on concentration.
-
Cancer Cell Line Studies : In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- IC50 Values : Approximately 20 µM after 48 hours of treatment.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Key Substituents
The following table summarizes structural analogs and their key differences:
Key Observations:
Substituent Position Effects: The 2-fluorophenyl group in the target compound vs. 4-fluorophenyl in IWP-3 may alter steric hindrance and electronic effects, impacting target binding. Chloro vs.
Acetamide Modifications :
- Trifluoromethylphenyl (target compound and 4-chlorophenyl analog ) enhances lipophilicity, which may improve membrane permeability.
- Benzothiazolyl (IWP-3 ) introduces heterocyclic diversity, linked to Wnt pathway inhibition.
Synthetic Efficiency: Compound 3c achieved 88% yield and 99.5% purity, suggesting optimized synthetic routes for acetamide-thieno-pyrimidine hybrids.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The sulfanyl linker and acetamide carbonyl provide H-bond acceptor sites, critical for target engagement .
- Bioactivity Clustering: Evidence from bioactivity profiling suggests that minor structural changes (e.g., fluorine position) significantly alter mode of action, as seen in IWP-3’s Wnt inhibition vs. kinase inhibition in other analogs .
Q & A
Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reaction of 2-fluorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol or DMF to form the pyrimidine ring .
- Sulfanyl-Acetamide Coupling : Thiol-mediated nucleophilic substitution at the pyrimidine C2 position using potassium carbonate as a base in DMSO or DMF .
- Purification : Use of column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC to isolate the final product. Yield optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent oxidation .
Q. Q2. How can structural characterization be performed to confirm the compound’s integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and regiochemistry. Key signals include the thienopyrimidine C4 carbonyl (~170 ppm in ¹³C NMR) and sulfanyl-proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~480–500 g/mol) and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the fluorophenyl and trifluoromethylphenyl substituents .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with halogen substitutions (e.g., 2-chlorophenyl, 4-fluorophenyl) and evaluate their inhibitory potency against target enzymes (e.g., kinases) via enzymatic assays. For example, 2-fluorophenyl analogs show enhanced selectivity for tyrosine kinase inhibition compared to chlorophenyl derivatives .
- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities. The trifluoromethyl group’s electron-withdrawing effects may stabilize π-π interactions in hydrophobic binding pockets .
Q. Q4. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. native proteins). For example, discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM) may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, DMSO concentration ≤0.1%) .
Q. Q5. What strategies are effective in elucidating the compound’s mechanism of action when initial target identification fails?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins in live cells .
- CRISPR-Cas9 Screens : Genome-wide knockout libraries can identify synthetic lethal partners or resistance mechanisms .
- Metabolomics : LC-MS-based profiling of treated vs. untreated cells reveals pathway perturbations (e.g., altered purine or glutathione metabolism) .
Q. Q6. How can solubility and stability challenges in in vivo studies be addressed?
Methodological Answer:
- Formulation Optimization : Use co-solvents (PEG 400/Cremophor EL) or nanoencapsulation (liposomes, PLGA nanoparticles) to enhance aqueous solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The acetamide moiety is prone to hydrolysis under acidic conditions, requiring enteric coatings for oral administration .
Data Analysis & Experimental Design
Q. Q7. What statistical approaches are recommended for analyzing dose-response data from high-throughput screening?
Methodological Answer:
- Four-Parameter Logistic (4PL) Regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values. Weighted least squares mitigate heteroscedasticity in triplicate data .
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by comparing positive/negative controls (e.g., staurosporine vs. DMSO) .
Q. Q8. How can off-target effects be minimized during in vitro pharmacological profiling?
Methodological Answer:
- Selectivity Panels : Screen against panels of 50+ kinases or GPCRs to identify off-target interactions. For example, this compound’s sulfanyl group may chelate divalent cations in metalloenzymes .
- Counter-Screens : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
